(5Z)-5-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-IMINO-3-[2-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOLIDIN-4-ONE
Overview
Description
(5Z)-5-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-IMINO-3-[2-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that features a unique combination of functional groups, including a brominated benzodioxole, a trifluoromethyl phenyl group, and a thiazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-IMINO-3-[2-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized from catechol and disubstituted halomethanes.
Bromination: The benzodioxole is then brominated using bromine or a brominating agent.
Formation of the Thiazolidinone Ring: This involves the reaction of a suitable thioamide with a haloketone under basic conditions.
Coupling Reactions: The final step involves coupling the brominated benzodioxole with the thiazolidinone derivative using a suitable base and solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can occur at the imino group, converting it to an amine.
Substitution: The bromine atom on the benzodioxole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Products include oxidized derivatives of the benzodioxole ring.
Reduction: The major product is the corresponding amine.
Substitution: Substituted benzodioxole derivatives are formed.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology
In biological research, it is studied for its potential as an enzyme inhibitor and its interactions with various biomolecules.
Medicine
The compound has shown promise in medicinal chemistry as a potential therapeutic agent due to its unique structural features and biological activity .
Industry
In the industrial sector, it is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (5Z)-5-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-IMINO-3-[2-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . The trifluoromethyl group enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler analog without the bromine and thiazolidinone groups.
Thiazolidinone Derivatives: Compounds with similar thiazolidinone rings but different substituents.
Trifluoromethyl Phenyl Compounds: Compounds with similar trifluoromethyl phenyl groups but different core structures.
Uniqueness
The uniqueness of (5Z)-5-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-IMINO-3-[2-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOLIDIN-4-ONE lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the brominated benzodioxole and the trifluoromethyl phenyl group enhances its reactivity and binding affinity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-imino-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrF3N2O3S/c19-11-7-14-13(26-8-27-14)5-9(11)6-15-16(25)24(17(23)28-15)12-4-2-1-3-10(12)18(20,21)22/h1-7,23H,8H2/b15-6-,23-17? | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHKRADVOLFMHT-QQEYPCJJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)N(C(=N)S3)C4=CC=CC=C4C(F)(F)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C\3/C(=O)N(C(=N)S3)C4=CC=CC=C4C(F)(F)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrF3N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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